molecular formula C32H42Cl3N3Pd B050169 [1,3-Bis(2,6-Diisopropylphenyl)imidazol-2-ylidene](3-chloropyridyl)palladium(II) dichloride CAS No. 905459-27-0

[1,3-Bis(2,6-Diisopropylphenyl)imidazol-2-ylidene](3-chloropyridyl)palladium(II) dichloride

Cat. No. B050169
CAS RN: 905459-27-0
M. Wt: 681.5 g/mol
InChI Key: BLDKGTGQENJFON-UHFFFAOYSA-L
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Description

The compound "1,3-Bis(2,6-Diisopropylphenyl)imidazol-2-ylidenepalladium(II) dichloride" represents a class of palladium complexes involving N-heterocyclic carbene (NHC) ligands, which have been extensively studied for their potential in catalysis, including cross-coupling reactions, due to their unique structural and electronic properties. This compound exemplifies the utility and versatility of NHC ligands in creating highly active and stable palladium catalysts.

Synthesis Analysis

The synthesis of related palladium complexes involves the combination of NHC ligands with palladium sources in the presence of coordinating and bridging ligands. For instance, the preparation of dinuclear palladium(II) complexes has been demonstrated through reactions involving chalcogenolato-bridging in dinuclear palladium(II) complexes, showcasing the methodologies for synthesizing palladium complexes with NHC ligands and their capacity for further functionalization (Sharma et al., 2015).

Molecular Structure Analysis

The molecular structure of palladium complexes with NHC ligands typically features square-planar geometry around the palladium center, influenced by the ligands' steric and electronic properties. The bond lengths and angles within these complexes have been elucidated through X-ray crystallography, providing insight into the effects of NHC ligands on the palladium center's coordination environment (Shaik et al., 2013).

Chemical Reactions and Properties

Palladium complexes with NHC ligands are renowned for their catalytic activity in various chemical reactions, including the Suzuki-Miyaura coupling, Heck reaction, and amination of aryl chlorides. The efficiency of these complexes as catalysts is attributed to the strong σ-donor ability of the NHC ligands, which stabilizes the palladium center and enhances its reactivity (Grasa et al., 2001).

Physical Properties Analysis

The physical properties of these complexes, such as solubility, thermal stability, and crystallinity, are significantly influenced by the NHC ligands' nature. The design of the ligand framework, including the introduction of sterically demanding or electron-donating substituents, can tailor these properties for specific applications, as demonstrated in various studies.

Chemical Properties Analysis

The chemical properties, including the reactivity and selectivity of palladium complexes with NHC ligands, are governed by the electronic characteristics of the NHC ligand. The ligands' ability to donate electron density to the palladium center plays a crucial role in modulating the complex's catalytic performance, affecting the turnover frequency and the scope of substrates that can be utilized in catalytic reactions.

Scientific Research Applications

  • Cross-Coupling Reactions :

    • Efficient in cross-coupling reactions of aryl bromides and electron-deficient aryl chlorides with phenyltrimethoxysilane or vinyltrimethoxysilane (Lee & Nolan, 2000).
    • Used as a catalyst in Suzuki–Miyaura cross-coupling reactions involving aryl chlorides or aryl triflates with arylboronic acids (Grasa et al., 2002).
  • Amination Reactions :

    • Acts as a catalyst in the amination of aryl chlorides, showing high efficiency for a variety of aryl chlorides, as well as aryl bromides and iodides (Jinkun Huang et al., 1999).
  • Synthesis and Catalytic Properties :

    • Involved in the synthesis of new compounds and demonstrates high catalytic activity in specific reactions, like the cross-coupling reaction of phenylhalides with phenylthiol (Yanhui Shi et al., 2011).
  • Homocoupling of Aryl- and Alkenylboronic Acids :

  • Catalysis for Alkynes and Alkenes :

    • Demonstrates activity in hydroarylations, transfer hydrogenations, and cycloisomerizations (B. Michelet et al., 2015).
  • Synthesis of Water-Soluble Metal-Carbene Complexes :

    • Used in the synthesis of zwitterionic imidazolium salts which are precursors to water-soluble metal-carbene complexes (Lucas R. Moore et al., 2006).

Safety and Hazards

The compound may cause skin irritation and serious eye irritation .

Future Directions

Given the tremendous importance of NHC ligands in homogenous catalysis, it’s expected that this new class of NHCs will find rapid and widespread application .

Mechanism of Action

Target of Action

The primary target of this compound is the palladium (II) atom. The compound is a N-heterocyclic carbene (NHC) ligand , which is known to be a tremendously valuable ligand in homogeneous catalysis . The NHC ligand is characterized by strong σ-donation of the carbene center and variable steric bulk of wingtip groups .

Mode of Action

The compound interacts with its target through coordination chemistry . The NHC ligand forms a bond with the palladium (II) atom, resulting in a well-defined palladium N-heterocyclic carbene complex . This interaction is facilitated by the strong σ-donation of the carbene center and the steric bulk of the wingtip groups .

Biochemical Pathways

The compound is involved in various cross-coupling reactions , affecting an array of N–C, O–C, C–Cl, C–Br, C–S, and C–H bond cross-couplings . These reactions are crucial in the field of organic synthesis, enabling the formation of complex organic structures from simpler precursors.

Result of Action

The compound can efficiently catalyze α-arylation of ketones . It’s also known to catalyze other reactions such as the Suzuki coupling reaction, Buchwald-Hartwig amination reaction, dehalogenation of aryl chlorides, and oxidation of secondary alcohols .

Action Environment

The compound is air-stable , indicating that it can maintain its structure and function in the presence of air. It also exhibits excellent thermal stability , allowing it to withstand high temperatures without decomposition or degradation. This makes it suitable for use in thermal processes and reactions .

properties

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;3-chloropyridine;dichloropalladium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2.C5H4ClN.2ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;6-5-2-1-3-7-4-5;;;/h9-16,18-21H,17H2,1-8H3;1-4H;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDKGTGQENJFON-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CN(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.C1=CC(=CN=C1)Cl.Cl[Pd]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42Cl3N3Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

927706-57-8, 905459-27-0
Record name Dichloro-[1,3-bis(diisopropylphenyl)-2- imidazolidinyliden]-(3-chloropyridyl)palladium(II)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Dichloro-[1,3-bis(diisopropylphenyl)imidazolyliden)]-(3-chloropyridyl)palladium(II)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,3-Bis(2,6-Diisopropylphenyl)imidazol-2-ylidene](3-chloropyridyl)palladium(II) dichloride
Reactant of Route 2
[1,3-Bis(2,6-Diisopropylphenyl)imidazol-2-ylidene](3-chloropyridyl)palladium(II) dichloride
Reactant of Route 3
Reactant of Route 3
[1,3-Bis(2,6-Diisopropylphenyl)imidazol-2-ylidene](3-chloropyridyl)palladium(II) dichloride
Reactant of Route 4
[1,3-Bis(2,6-Diisopropylphenyl)imidazol-2-ylidene](3-chloropyridyl)palladium(II) dichloride
Reactant of Route 5
[1,3-Bis(2,6-Diisopropylphenyl)imidazol-2-ylidene](3-chloropyridyl)palladium(II) dichloride
Reactant of Route 6
[1,3-Bis(2,6-Diisopropylphenyl)imidazol-2-ylidene](3-chloropyridyl)palladium(II) dichloride

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